Acetamide,N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- is a chemical compound with the molecular formula C9H12N4O4 and a molecular weight of 240.22 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- typically involves the reaction of specific amines with acetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and other biomolecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrimidine ring plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- 5,6-bis-acetylamino-1H-pyrimidine-2,4-dione
Uniqueness
What sets Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12N4O4 |
---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
N-(6-acetamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C9H12N4O4/c1-4(14)10-6-7(11-5(2)15)12-9(17)13(3)8(6)16/h1-3H3,(H,10,14)(H,11,15)(H,12,17) |
InChI-Schlüssel |
YXCJNZFXXNTXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.